
tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-cyano-1H-indol-1-yl)acetate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group attached to the indole ring, which is further substituted with a cyano group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate typically involves the reaction of 5-cyanoindole with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl (5-cyano-1H-indol-1-yl)acetate can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Reagents: Acid catalysts like p-toluenesulfonic acid in toluene.
Major Products:
Oxidation Products: Indole-2-carboxylic acids.
Reduction Products: Indole-2-carboxylates.
Cyclization Products: Tetracyclic indoloquinolines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5-cyano-1H-indol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(5-cyano-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound can modulate signaling pathways and enzyme activities, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1-indolecarboxylate
- 1-(tert-Butoxycarbonyl)indole
- N-tert-Butoxycarbonylindole
Comparison: tert-Butyl (5-cyano-1H-indol-1-yl)acetate is unique due to the presence of the cyano group at the 5-position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity compared to other tert-butyl indole derivatives .
Eigenschaften
CAS-Nummer |
1229608-56-3 |
---|---|
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.305 |
IUPAC-Name |
tert-butyl 2-(5-cyanoindol-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)10-17-7-6-12-8-11(9-16)4-5-13(12)17/h4-8H,10H2,1-3H3 |
InChI-Schlüssel |
NYIYPZWMHKYZQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.